Potassium n-propoxide, in n-propanol
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Overview
Description
Potassium n-propoxide, in n-propanol is an organopotassium compound with the chemical formula C₃H₇KO. It is a white to off-white solid that is highly reactive and used primarily as a strong base in organic synthesis. This compound is known for its ability to deprotonate weak acids and participate in various nucleophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium n-propoxide, in n-propanol can be synthesized by reacting potassium metal with n-propanol. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination. The reaction proceeds as follows:
2K+2C3H7OH→2C3H7OK+H2
Industrial Production Methods: In an industrial setting, potassium n-propoxide is produced by the same method but on a larger scale. The reaction is conducted in a controlled environment to ensure high purity and yield. The use of high-purity potassium metal and n-propanol is crucial to avoid impurities that could affect the reactivity of the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium n-propoxide, in n-propanol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, particularly in the formation of ethers via the Williamson ether synthesis.
Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes.
Deprotonation: It is used to deprotonate weak acids, forming the corresponding potassium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves alkyl halides under anhydrous conditions.
Elimination Reactions: Often carried out in the presence of a solvent like ethanol.
Deprotonation: Conducted under inert atmosphere to prevent moisture interference.
Major Products Formed:
Ethers: Formed via nucleophilic substitution.
Alkenes: Resulting from elimination reactions.
Potassium Salts: Produced through deprotonation of weak acids.
Scientific Research Applications
Potassium n-propoxide, in n-propanol has a wide range of applications in scientific research:
Chemistry: Used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The primary mechanism of action for potassium n-propoxide involves its strong basicity and nucleophilicity. It readily donates electrons to electrophilic centers, facilitating various chemical transformations. The molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species. The pathways involved typically include nucleophilic substitution and elimination mechanisms.
Comparison with Similar Compounds
- Sodium n-propoxide (C₃H₇ONa)
- Lithium n-propoxide (C₃H₇OLi)
- Potassium tert-butoxide (C₄H₉OK)
Comparison:
- Reactivity: Potassium n-propoxide, in n-propanol is more reactive than its sodium and lithium counterparts due to the larger ionic radius of potassium, which makes the potassium ion less tightly bound to the alkoxide ion.
- Solubility: this compound is more soluble in organic solvents compared to sodium and lithium n-propoxide.
- Basicity: this compound is a stronger base than sodium and lithium n-propoxide, making it more effective in deprotonation reactions.
Properties
CAS No. |
16872-93-8 |
---|---|
Molecular Formula |
C3H8KO |
Molecular Weight |
99.19 g/mol |
IUPAC Name |
potassium;propan-1-olate |
InChI |
InChI=1S/C3H8O.K/c1-2-3-4;/h4H,2-3H2,1H3; |
InChI Key |
PMXKWEPBGALTJL-UHFFFAOYSA-N |
SMILES |
CCC[O-].[K+] |
Canonical SMILES |
CCCO.[K] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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